5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide
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Overview
Description
5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This compound is known for its diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .
Preparation Methods
The synthesis of 5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of N-bromo sulfonamide reagents, which are synthesized and characterized by various spectroscopic techniques. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromo sulfonamide reagents and other halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in medicinal chemistry for its potential therapeutic activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . Additionally, it serves as a useful research chemical in various chemical and biological studies.
Mechanism of Action
The mechanism of action of 5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide involves its interaction with specific molecular targets and pathways. For example, similar compounds in the thiazide class inhibit active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water . This mechanism may be relevant to its antihypertensive effects.
Comparison with Similar Compounds
5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide can be compared to other similar compounds, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy.
Properties
IUPAC Name |
5-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-5-1-4(16(9,12)13)2-6-7(5)10-3-11-17(6,14)15/h1-2,10-11H,3H2,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNYGECRDMVABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=C(C=C2Cl)S(=O)(=O)N)S(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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